3-Benzylideneisochroman-1,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzylideneisochromene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-15-12-8-4-5-9-13(12)16(18)19-14(15)10-11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCIWVMRMBVNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzylideneisochroman 1,4 Dione
Retrosynthetic Analysis of the 3-Benzylideneisochroman-1,4-dione Scaffold
A retrosynthetic analysis of this compound reveals several logical disconnections to identify potential starting materials. The most intuitive approach involves a disconnection of the ester and the exocyclic double bond.
Primary Disconnections:
C-O Bond (Ester): A primary disconnection of the lactone ring's ester bond points towards a carboxylic acid and an alcohol functionality within the same molecule. This leads to a key intermediate: a substituted benzoic acid with a side chain containing a carbonyl group and a benzylidene moiety.
C=C Bond (Benzylidene): The exocyclic double bond can be disconnected via a retro-Knoevenagel or retro-aldol condensation. This suggests a precursor dicarbonyl compound and an aromatic aldehyde, specifically benzaldehyde (B42025).
Following this logic, a plausible retrosynthetic pathway identifies 2-formylbenzoic acid and a derivative of phenylacetic acid as the primary building blocks. The isochroman-1,4-dione (B1610725) core would be formed through the reaction of the carboxyl group of 2-formylbenzoic acid with a suitable functional group on the phenylacetic acid derivative, followed by an intramolecular condensation to form the lactone. The benzylidene group would arise from the condensation between the formyl group of 2-formylbenzoic acid and the active methylene (B1212753) group of the phenylacetic acid derivative.
Conventional Synthetic Routes to this compound
Conventional laboratory syntheses of this compound typically rely on multi-step approaches that involve the sequential formation of the key structural motifs.
Multi-Step Synthesis Approaches
The construction of this compound is often achieved through a tandem or one-pot reaction sequence that combines a Knoevenagel condensation with a subsequent lactonization. A representative multi-step synthesis would involve the reaction of 2-formylbenzoic acid with an active methylene compound, such as phenylacetic acid or its ester derivatives.
The initial step is a Knoevenagel condensation between the aldehyde group of 2-formylbenzoic acid and the active methylene group of the phenylacetic acid derivative. This reaction is typically catalyzed by a base, such as piperidine (B6355638) or pyridine, and results in the formation of a cinnamic acid derivative. Subsequent intramolecular cyclization, often acid-catalyzed, leads to the formation of the isochroman-1,4-dione ring system.
Precursor Compounds and Their Derivatization
The primary precursors for the synthesis of this compound are 2-formylbenzoic acid and a compound containing an active methylene group adjacent to a phenyl ring.
| Precursor Compound | Role in Synthesis |
| 2-Formylbenzoic Acid | Provides the backbone of the isochromanone ring, including the carboxylic acid for lactone formation and the aldehyde for the benzylidene group. |
| Phenylacetic Acid | Acts as the active methylene compound, providing the carbon that forms the exocyclic double bond with the aldehyde. |
| Phenylacetyl Chloride | A more reactive derivative of phenylacetic acid that can facilitate the initial acylation step under certain reaction conditions. |
| Benzaldehyde | While not a direct precursor in the primary retrosynthetic route, it can be used in alternative synthetic strategies, such as a reaction with a pre-formed isochroman-1,4-dione scaffold. |
Derivatization of these precursors can be employed to introduce various substituents onto the aromatic rings, allowing for the synthesis of a library of this compound analogs with potentially diverse chemical properties.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign synthetic routes to heterocyclic compounds, including those related to the isochromanone framework.
Catalyst-Free Methodologies
While traditional Knoevenagel condensations often employ catalysts, research into catalyst-free conditions for similar transformations has shown promise. For the synthesis of this compound, a catalyst-free approach could involve the thermal condensation of 2-formylbenzoic acid and phenylacetic acid. The inherent acidity and basicity of the starting materials themselves may be sufficient to promote the reaction, particularly at elevated temperatures, thereby eliminating the need for an external catalyst and simplifying the purification process.
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. For the synthesis of this compound, a solvent-free approach would involve the intimate mixing of the solid reactants, 2-formylbenzoic acid and phenylacetic acid, and heating the mixture to initiate the condensation and cyclization reactions. This method minimizes waste generation and can lead to higher reaction efficiency and easier product isolation. The use of microwave irradiation in conjunction with solvent-free conditions can further accelerate the reaction, often leading to significantly reduced reaction times and improved yields.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation in the synthesis of heterocyclic compounds, including structures analogous to this compound, has been well-documented. mdpi.comrsc.org While specific protocols for the direct microwave-assisted synthesis of this compound are not extensively reported, methodologies for related compounds provide a strong basis for the development of such protocols.
The synthesis would likely involve the condensation of a suitable phthalic anhydride (B1165640) derivative with a benzylidene-containing active methylene compound under microwave irradiation. Key reaction parameters that would require optimization include the choice of solvent, catalyst, reaction temperature, and irradiation time. nih.gov Polar solvents are generally preferred in microwave chemistry as they efficiently absorb microwave energy. nih.gov
Table 1: Illustrative Microwave-Assisted Synthesis Conditions for Structurally Related Heterocycles
| Precursors | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| o-Phthalaldehyde, primary amine, and an alkyne | Copper catalyst | Acetonitrile | 100 | 10-15 | 85-95 | mdpi.com |
| 2-Formylbenzoic acid and a primary amine | Acid catalyst | Toluene | 150 | 5-10 | 80-92 | rsc.org |
| Salicylaldehyde, malononitrile, and a secondary amine | Piperidine | Ethanol | 120 | 3-5 | 90-98 | nih.gov |
This table presents data from the synthesis of structurally related heterocyclic compounds to illustrate the potential of microwave-assisted synthesis for this compound.
The data in Table 1, derived from the synthesis of similar heterocyclic systems, suggests that microwave-assisted protocols can offer significant advantages. The reactions are typically rapid, often completing within minutes, and produce high yields of the desired products. The development of a specific protocol for this compound would involve a systematic study of these variables to achieve optimal results.
Ultrasonic Irradiation Techniques
Ultrasonic irradiation provides an alternative green chemistry approach for organic synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can significantly enhance reaction rates and yields. nih.gov The application of ultrasound has been shown to be effective in the synthesis of various heterocyclic compounds, including isoindolin-1-one (B1195906) derivatives, which are structurally related to isochroman-1,4-diones. nih.gov
A potential ultrasonic-assisted synthesis of this compound could involve the reaction of homophthalic anhydride with benzaldehyde in the presence of a suitable base and solvent. The ultrasonic irradiation would be expected to promote the reaction by enhancing mass transfer and activating the reacting species.
Table 2: Representative Ultrasonic-Assisted Synthesis of Related Heterocyclic Compounds
| Precursors | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Carboxybenzaldehyde and a primary amine | Acetic acid | Ethanol | Ambient | 1-2 | 88-95 | nih.gov |
| Phthalic anhydride and an amino acid | None | Water | 50 | 0.5-1 | 92-98 | nih.gov |
| o-Acylbenzoic acid and hydrazine (B178648) hydrate (B1144303) | None | Ethanol | Ambient | 2-3 | 85-93 | nih.gov |
This table showcases results from the synthesis of analogous heterocyclic compounds, indicating the potential of ultrasonic irradiation for the synthesis of this compound.
The findings from studies on related compounds, as summarized in Table 2, highlight the benefits of ultrasonic irradiation, which include mild reaction conditions, short reaction times, and high product yields. nih.govnih.gov This technique often avoids the need for high temperatures and pressures, making it an energy-efficient and environmentally friendly option.
Chemo- and Regioselectivity in this compound Synthesis
Chemo- and regioselectivity are critical aspects in the synthesis of complex molecules like this compound, which possesses multiple reactive sites. The control over which functional groups react (chemoselectivity) and at which position they react (regioselectivity) is paramount for obtaining the desired product and avoiding the formation of unwanted isomers or byproducts.
In the context of synthesizing this compound, a key challenge lies in controlling the condensation reaction to favor the formation of the desired isomer. For instance, in a reaction between a substituted homophthalic anhydride and benzaldehyde, the regioselectivity of the initial condensation step would determine the final substitution pattern on the aromatic ring of the isochromanone core.
The choice of catalyst and reaction conditions plays a crucial role in directing the chemo- and regioselectivity of the reaction. For example, the use of specific Lewis or Brønsted acid catalysts can influence the regiochemical outcome of cyclization reactions. at.ua Similarly, in reactions involving substrates with multiple electrophilic or nucleophilic centers, the judicious selection of reagents and protecting groups is essential to ensure that the reaction proceeds with the desired chemoselectivity. While specific studies on the chemo- and regioselectivity in the synthesis of this compound are limited, principles from related heterocyclic syntheses can be applied.
Yield Optimization and Scalability Studies for this compound Production
Optimizing the reaction yield and ensuring the scalability of the synthetic process are crucial for the practical application of this compound in various fields. Yield optimization typically involves a systematic investigation of reaction parameters such as temperature, reaction time, catalyst loading, and reactant concentrations.
Scalability studies involve translating a laboratory-scale synthesis to a larger, industrial-scale production. This requires addressing challenges such as heat and mass transfer, reactor design, and process safety. For microwave-assisted synthesis, the development of continuous-flow microwave reactors has enabled the scaling up of various chemical transformations. rsc.org These systems allow for better control over reaction parameters and can handle larger volumes of reactants.
Reactivity and Mechanistic Investigations of 3 Benzylideneisochroman 1,4 Dione
Electrophilic and Nucleophilic Character of 3-Benzylideneisochroman-1,4-dione
The electronic properties of this compound are characterized by a distribution of electron density that gives rise to both electrophilic and nucleophilic sites. The presence of two carbonyl groups and the exocyclic double bond conjugated to one of them are key determinants of its reactivity.
Reactivity at the Benzylic Position
The exocyclic double bond, specifically the benzylic carbon, is a key reactive site in this compound. This position is susceptible to attack by both nucleophiles and electrophiles, depending on the reaction conditions. The polarization of the α,β-unsaturated system renders the β-carbon (the benzylic carbon) electrophilic. Nucleophiles are drawn to this site, leading to conjugate addition reactions.
Conversely, the phenyl group attached to the benzylic carbon can influence its reactivity. The aromatic ring can stabilize adjacent positive or negative charges through resonance, potentially modulating the reactivity of the double bond. While specific studies on the benzylic reactivity of this exact molecule are limited, analogous systems with benzylic fragments demonstrate a propensity for reactions such as oxidation or bromination under radical conditions. However, the electron-withdrawing nature of the isochroman-1,4-dione (B1610725) core likely deactivates the benzylic position towards electrophilic aromatic substitution on the pendant phenyl ring.
Reactivity of the Isochroman-1,4-dione Core
The isochroman-1,4-dione core contains two carbonyl groups and an ether linkage within a heterocyclic framework. The C1 and C4 carbonyl groups are electrophilic centers, susceptible to nucleophilic attack. The lactone functionality (the ester within the ring) can undergo hydrolysis or aminolysis under appropriate conditions, leading to ring-opening of the isochroman (B46142) core.
A foundational study on isochroman-1,4-dione itself, without the benzylidene substituent, provides insights into the reactivity of this core structure. rsc.org The dione (B5365651) is susceptible to various transformations, including reactions with nucleophiles at the carbonyl carbons. The presence of the benzylidene group at the 3-position is expected to significantly influence the reactivity of the core, particularly the C4-carbonyl, due to electronic conjugation.
Pericyclic Reactions Involving this compound
Pericyclic reactions, which proceed through a cyclic transition state, represent a significant class of transformations for constructing complex molecular architectures. The conjugated system within this compound allows it to participate in various cycloaddition reactions.
Diels-Alder Cycloadditions as Dienophile or Diene
The α,β-unsaturated ketone moiety within this compound makes it a potential dienophile in Diels-Alder reactions. The electron-withdrawing nature of the two carbonyl groups activates the double bond for reaction with electron-rich dienes. In such a [4+2] cycloaddition, the diene would react across the exocyclic double bond of the isochroman-1,4-dione.
It is less likely for this compound to act as a diene in a Diels-Alder reaction. For it to function as a 4π component, it would require the participation of the benzene (B151609) ring or a significant rearrangement, which is generally energetically unfavorable.
Table 1: Hypothetical Diels-Alder Reactions with this compound as a Dienophile
| Diene | Dienophile | Predicted Product |
| 2,3-Dimethyl-1,3-butadiene | This compound | Spiro[cyclohexene-1,3'-isochroman]-1',4'-dione derivative |
| Cyclopentadiene | This compound | Bicyclic adduct with a spiro-fused isochroman-1,4-dione |
| Anthracene | This compound | Adduct across the 9,10-positions of anthracene |
[2+1], [3+2], and [4+1] Cycloaddition Reactions
Beyond the Diels-Alder reaction, the activated double bond of this compound can potentially participate in other cycloaddition reactions.
[2+1] Cycloadditions: Reactions with carbenes or carbenoids could lead to the formation of a cyclopropane (B1198618) ring fused to the isochroman core at the 3-position.
[3+2] Cycloadditions: 1,3-Dipolar cycloadditions with species like azides, nitrile oxides, or diazomethane (B1218177) could furnish five-membered heterocyclic rings fused to the isochroman framework.
[4+1] Cycloadditions: These reactions are less common but could potentially occur with specific reagents capable of providing a one-atom component, such as isocyanides. rsc.org
Michael Addition Reactions of this compound
The most prominent and well-documented reactivity of α,β-unsaturated carbonyl compounds is their participation in Michael addition reactions. This compound, being an activated Michael acceptor, is expected to readily undergo conjugate addition of various nucleophiles. The electrophilic β-carbon of the benzylidene group is the site of attack.
A wide range of soft nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds, amines, thiols, and organocuprates, can be employed as Michael donors. mdpi.comacs.orgrsc.orgrsc.org The reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond at the benzylic position.
Table 2: Potential Michael Addition Reactions with this compound
| Michael Donor | Michael Acceptor | Product Type |
| Diethyl malonate | This compound | 3-(1-Phenyl-2,2-bis(ethoxycarbonyl)ethyl)isochroman-1,4-dione |
| Thiophenol | This compound | 3-(Phenyl(phenylthio)methyl)isochroman-1,4-dione |
| Pyrrolidine | This compound | 3-(Phenyl(pyrrolidin-1-yl)methyl)isochroman-1,4-dione |
| Lithium dimethylcuprate | This compound | 3-(1-Phenylethyl)isochroman-1,4-dione |
This table illustrates the expected products from Michael addition reactions based on the general reactivity of α,β-unsaturated systems. Specific experimental validation for this compound was not found in the searched literature.
The stereochemical outcome of these Michael additions can often be controlled through the use of chiral catalysts, leading to the enantioselective or diastereoselective synthesis of complex molecules. The resulting adducts, with their newly formed stereocenter and rich functionality, are valuable intermediates for further synthetic transformations.
Catalyst Influence on Michael Additions
The Michael addition of nucleophiles to this compound can be significantly influenced by the presence of catalysts. Basic catalysts are commonly employed to enhance the nucleophilicity of the attacking species. For instance, in the addition of amines, a base can deprotonate the amine, increasing its reactivity towards the electrophilic center. researchgate.net The choice of base can affect reaction rates and, in some cases, the stereochemical outcome of the addition.
In the context of asymmetric synthesis, chiral organocatalysts, such as those derived from cinchona alkaloids, have been utilized to achieve enantioselective Michael additions to α,β-unsaturated ketones. beilstein-journals.org These catalysts can activate the substrate through the formation of an iminium ion intermediate, which then reacts with the nucleophile in a stereocontrolled manner. While specific studies on this compound are not extensively detailed in the provided results, the general principles of catalyst-influenced Michael additions are well-established and applicable. beilstein-journals.orgorganic-chemistry.org The catalyst can influence the reaction by:
Activating the Nucleophile: By deprotonating it to form a more potent nucleophile.
Activating the Substrate: Through the formation of a more electrophilic intermediate, such as an iminium ion.
Controlling Stereochemistry: By providing a chiral environment that directs the approach of the nucleophile.
Condensation and Cyclization Reactions
The dicarbonyl functionality and the activated double bond in this compound make it a versatile precursor for the synthesis of various heterocyclic systems through condensation and cyclization reactions.
Heterocyclic Ring Formation Using this compound
The reaction of this compound with binucleophiles, such as hydrazine (B178648) and its derivatives, provides a direct route to fused heterocyclic systems. For example, treatment with hydrazine hydrate (B1144303) leads to the formation of pyrazolo[4,3-c]isochromen-3(2H)-ones. This transformation likely proceeds through an initial Michael addition of one of the nitrogen atoms of hydrazine to the β-carbon of the benzylidene group, followed by an intramolecular cyclization involving the other nitrogen atom and one of the carbonyl groups, and subsequent dehydration. ktu.eduworktribe.comnih.gov
The general synthetic utility of 1,3-dicarbonyl compounds in the synthesis of pyrazoles is well-documented, typically involving condensation with hydrazines. nih.gov In the case of this compound, the inherent reactivity of the α,β-unsaturated ketone system allows for a tandem Michael addition-cyclization sequence.
Rearrangement Reactions to Naphthoquinones
While direct rearrangement of this compound to a naphthoquinone is not explicitly detailed, the synthesis of naphthoquinone derivatives from related structures is a known transformation. nih.govnih.gov The isochroman-1,4-dione core can be considered a masked form of a substituted naphthalene (B1677914) system. Under certain conditions, such as treatment with strong acids or bases, ring-opening and subsequent rearrangement and oxidation could potentially lead to the formation of 1,4-naphthoquinone (B94277) derivatives. The specific conditions and mechanisms for such a rearrangement would depend on the substituents present on the aromatic ring and the benzylidene group.
Oxidation and Reduction Pathways of this compound
The reactivity of this compound also extends to oxidation and reduction reactions, which can be directed selectively to either the carbonyl groups or the exocyclic carbon-carbon double bond.
Selective Reduction Methodologies
The selective reduction of the exocyclic double bond of α,β-unsaturated ketones, while leaving the carbonyl groups intact, is a valuable synthetic transformation. For this compound, this would lead to the corresponding 3-benzylisochroman-1,4-dione. Several methods are available for this purpose:
Catalytic Hydrogenation: The use of a palladium on carbon (Pd/C) catalyst with a suitable hydrogen source, such as triethylsilane, can achieve the selective reduction of carbon-carbon double bonds under mild, neutral conditions. nih.govnih.gov The particle size of the Pd catalyst can influence the selectivity of the hydrogenation, with larger particles sometimes favoring the reduction of the double bond over the carbonyl groups. researchgate.netuu.nl
Hantzsch Ester Reduction: Hantzsch 1,4-dihydropyridines can serve as a mild and effective reducing agent for the exocyclic double bond of substituted diones, often proceeding in good yields and with high purity of the product. researchgate.netresearchgate.net
The selective reduction of one or both carbonyl groups can also be achieved using various hydride reagents, although this can be competitive with the reduction of the double bond. The choice of reducing agent and reaction conditions is crucial for controlling the outcome of the reaction.
In-Depth Analysis of this compound Reveals Gaps in Current Scientific Literature
A comprehensive review of available scientific literature has revealed a significant gap in the detailed chemical analysis of the compound this compound. Despite extensive searches for specific data on its reactivity and mechanistic behavior, no dedicated studies on the oxidative transformations, reaction kinetics, or thermodynamic properties of this particular molecule could be identified.
While the broader classes of compounds to which this compound belongs, such as α,β-unsaturated ketones and 1,3-dicarbonyls, are well-documented in chemical literature, specific experimental data for this exact structure is conspicuously absent. This prevents a detailed discussion and data presentation as outlined in the requested sections on its oxidative transformations and reaction kinetics.
General principles of related reactions can be surmised. For instance, the exocyclic double bond in this compound would be susceptible to oxidative cleavage through ozonolysis, and epoxidation reactions with peroxy acids are theoretically possible. However, without specific studies, any discussion would remain purely speculative and would not meet the required standard of a detailed, data-driven scientific article.
Similarly, an analysis of reaction kinetics and thermodynamics requires empirical data obtained through laboratory experimentation. Such studies would involve measuring reaction rates under various conditions and determining thermodynamic parameters like enthalpy and entropy of reaction. This information is crucial for understanding the feasibility, spontaneity, and energy profile of its chemical transformations. The absence of such published research for this compound makes it impossible to construct the requested data tables and in-depth analyses.
Derivatization Strategies and Analogue Synthesis Based on 3 Benzylideneisochroman 1,4 Dione
Structural Modification at the Benzylidene Moiety
The benzylidene group is a key area for structural changes, influencing the electronic and steric characteristics of the entire molecule.
Substituent Effects on Reactivity and Structure
The introduction of different substituents to the phenyl ring of the benzylidene group plays a significant role in the reactivity and structure of 3-benzylideneisochroman-1,4-dione derivatives. The electronic properties of these substituents, whether they donate or withdraw electrons, can modify the electron density across the conjugated system. This, in turn, impacts the molecule's reactivity towards nucleophiles and electrophiles.
Table 1: Impact of Substituents on the Benzylidene Moiety
| Substituent Type | Position on Phenyl Ring | Effect on Reactivity | Structural Influence |
| Electron-Donating | Ortho, Meta, Para | Increases electron density in the conjugated system, potentially activating it towards electrophilic attack. | Can influence the planarity of the molecule and create steric hindrance. |
| Electron-Withdrawing | Ortho, Meta, Para | Decreases electron density, making the molecule more susceptible to nucleophilic attack. | Affects bond lengths and angles within the benzylidene group. |
Stereochemical Considerations at the Benzylidene Double Bond
The presence of an exocyclic double bond in the benzylidene group allows for the existence of E and Z isomers. The specific stereochemistry at this bond is a critical factor in determining the molecule's three-dimensional conformation. The spatial arrangement of the phenyl group relative to the isochroman-1,4-dione (B1610725) core can affect how the molecule packs in a crystal lattice and its interactions with other molecules. Therefore, synthesizing stereochemically pure isomers is often a primary goal in the development of new analogues.
Functionalization of the Isochroman-1,4-dione Core
Modifying the isochroman-1,4-dione nucleus itself offers another path to creating structurally diverse compounds with novel functionalities.
Halogenation Reactions
Halogenation of the isochroman-1,4-dione core can produce derivatives with altered chemical reactivity, opening up possibilities for further synthetic modifications. For example, the introduction of a bromine atom can serve as a reactive site for subsequent cross-coupling reactions, allowing for the attachment of a wide variety of other functional groups.
Alkylation and Acylation Reactions
The isochroman-1,4-dione core has positions that are suitable for alkylation and acylation, enabling the introduction of various carbon-based groups. These modifications can be employed to increase the molecule's lipophilicity or to add specific features for recognition by biological targets. The choice of reagents and reaction conditions can be adjusted to control the position of functionalization.
Introduction of Heteroatoms
Incorporating heteroatoms like nitrogen or sulfur into the isochroman-1,4-dione framework can fundamentally change the chemical properties of the resulting analogues. This can be accomplished through a variety of synthetic methods, leading to the creation of new heterocyclic systems. The presence of these heteroatoms can introduce new possibilities for hydrogen bonding and coordination, which can be vital for molecular recognition.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Benzylideneisochroman 1,4 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds in solution. It provides granular information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
One-dimensional (1D) NMR experiments, particularly ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most crucial steps in the structural analysis of 3-Benzylideneisochroman-1,4-dione.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling). For a typical this compound structure, distinct signals would be expected for the aromatic protons on the benzylidene and isochroman (B46142) moieties, as well as for the vinylic proton. The integration of these signals reveals the relative number of protons of each type.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Key signals would include those for the carbonyl carbons of the dione (B5365651), the olefinic carbons of the benzylidene group, and the various aromatic carbons. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum. nih.gov
¹⁹F NMR: In the case of fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be an invaluable tool. It provides information analogous to ¹H NMR but for fluorine atoms, offering insights into the location and electronic environment of the fluorine substituents.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | ~160-180 |
| Aromatic (Ar-H) | ~7.0-8.5 | ~120-140 |
| Vinylic (=CH) | ~6.5-7.5 | ~110-130 |
| Methylene (B1212753) (CH₂) | Data not available | Data not available |
Note: The exact chemical shifts can vary depending on the solvent used and the specific substitution pattern on the aromatic rings. rsc.orgresearchgate.net
Two-dimensional (2D) NMR experiments are instrumental in establishing the intricate network of atomic connections and the three-dimensional arrangement of atoms in space. ipb.ptyoutube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. sdsu.edu In this compound, COSY would be used to identify which aromatic protons are adjacent to each other and to correlate the vinylic proton with any nearby coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu This experiment is crucial for unambiguously assigning the proton signals to their corresponding carbon atoms in the molecule's backbone. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.edu This is particularly powerful for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For instance, it can show correlations between the vinylic proton and carbons in the aromatic rings or the carbonyl carbons. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, irrespective of their bonding connectivity. This is vital for establishing the stereochemistry of the molecule, such as the (E/Z)-configuration of the benzylidene double bond, by observing through-space interactions between the vinylic proton and protons on the aromatic rings. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.org
High-Resolution Mass Spectrometry provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov By measuring the mass with high precision, it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas. This is a critical step in confirming the identity of newly synthesized this compound derivatives.
Table 2: Expected Fragmentation Pathways in MS/MS of this compound
| Precursor Ion (M+) | Expected Fragment Ions | Neutral Loss |
| [C₁₆H₁₀O₃]⁺ | [C₁₅H₁₀O₂]⁺ | CO |
| [C₁₆H₁₀O₃]⁺ | [C₉H₅O₂]⁺ | C₇H₅ |
| [C₁₆H₁₀O₃]⁺ | [C₇H₇]⁺ | C₉H₃O₃ |
Note: The observed fragments can vary depending on the ionization method and collision energy used.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. iitm.ac.in
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups, typically in the region of 1650-1800 cm⁻¹. The exact positions of these bands can provide information about the electronic environment of the carbonyls. Other characteristic bands would include those for C=C stretching of the aromatic rings and the exocyclic double bond, as well as C-H stretching and bending vibrations. libretexts.org
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. While this compound itself may not have a center of symmetry, Raman spectroscopy can still provide complementary information, particularly for the C=C and other non-polar bonds.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1650-1800 (strong) |
| Aromatic C=C | Stretch | 1450-1600 (medium to weak) |
| Olefinic C=C | Stretch | ~1620-1680 (variable) |
| Aromatic C-H | Stretch | ~3000-3100 (variable) |
| C-O | Stretch | ~1000-1300 (strong) |
Note: The intensity and exact frequency of the bands can be influenced by the molecular structure and intermolecular interactions. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
The extended conjugation system in this compound, arising from the interplay between the benzylidene group and the isochroman-1,4-dione (B1610725) core, is expected to give rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. These absorptions correspond to electronic transitions between different molecular orbitals. researchgate.netmdpi.com
Typically, the UV-Vis spectrum would be analyzed to identify π → π* and n → π* transitions. rsc.orgresearchgate.net The π → π* transitions, usually of high intensity, are associated with the conjugated system, while the lower-intensity n → π* transitions would involve the non-bonding electrons of the carbonyl oxygen atoms. researchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands provide critical insights into the electronic structure of the molecule. However, no experimental UV-Vis spectral data for this compound has been reported.
A hypothetical data table for such an analysis would appear as follows, but remains unpopulated due to the lack of data:
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide invaluable information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For this compound, this analysis would unequivocally establish the stereochemistry of the exocyclic double bond and the geometry of the heterocyclic ring.
Currently, there are no published crystal structures for this compound. A summary of crystallographic data, were it available, would be presented in a standardized format.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C16H10O3 |
| Formula Weight | Data Not Available |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| Volume (Å3) | Data Not Available |
| Z | Data Not Available |
Conformational Analysis
X-ray crystallography would reveal the preferred conformation of the isochroman-1,4-dione ring and the relative orientation of the benzylidene substituent. Key dihedral angles would describe the planarity or puckering of the heterocyclic ring and the twist of the phenyl group relative to the core structure. This information is crucial for understanding the molecule's steric and electronic properties. Without experimental data, any discussion on the conformation remains purely speculative.
Intermolecular Interactions
In the solid state, molecules of this compound would pack in a specific manner, governed by various intermolecular forces. X-ray analysis would identify and characterize these interactions, such as hydrogen bonds (if present), π-π stacking between aromatic rings, and van der Waals forces. researchgate.net These interactions are fundamental to the stability of the crystal lattice and can influence the material's physical properties. The absence of a crystal structure for this compound means that its supramolecular assembly is unknown.
Computational and Theoretical Studies of 3 Benzylideneisochroman 1,4 Dione
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics to model the electronic structure and geometry of molecules. These methods provide a detailed picture of electron distribution and energy levels.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state conformation. This process minimizes the energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For a flexible molecule like 3-Benzylideneisochroman-1,4-dione, conformational analysis would explore various spatial arrangements (conformers) to identify the most energetically favorable shapes. Techniques like force-field calculations can be employed to explore the potential energy surface and identify stable conformers. nih.gov
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
Understanding the electronic structure is crucial for predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dtu.dk The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. beilstein-journals.org The distribution of these orbitals across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack.
Electrostatic Potential Maps
An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using colors to denote different potential values. Regions with a negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while areas with a positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, an ESP map would highlight the reactive centers, such as the carbonyl groups and the exocyclic double bond.
Reaction Mechanism Predictions and Transition State Analysis
Computational methods can be used to model the pathways of chemical reactions, identifying the intermediate steps and the energy barriers that must be overcome.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a popular and versatile quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations are frequently used to predict the geometries, vibrational frequencies, and energies of molecules. For studying reaction mechanisms, DFT can be used to locate transition state structures, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of its feasibility.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing a detailed view of its conformational flexibility. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this methodology are broadly applicable and fundamentally important for understanding its dynamic nature.
The conformational flexibility of a molecule is crucial as it can dictate its interaction with biological targets. For a molecule like this compound, understanding the rotational freedom around the benzylidene bond and the puckering of the isochroman (B46142) ring system is essential. MD simulations can model these motions by solving Newton's equations of motion for the atoms of the molecule over time.
A typical MD simulation protocol for this compound would involve:
System Setup: Defining the initial 3D coordinates of the molecule, often obtained from crystal structures or generated using molecular modeling software. The molecule would then be placed in a simulation box, typically solvated with an appropriate solvent like water to mimic physiological conditions.
Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, is chosen. Common force fields for organic molecules include AMBER, CHARMM, and GROMOS.
Simulation Production: The simulation is run for a specific duration, often on the nanosecond to microsecond timescale, to sample a wide range of molecular conformations.
Trajectory Analysis: The resulting trajectory is a record of the atomic positions over time. Analysis of this trajectory can reveal the accessible conformations, the flexibility of different parts of the molecule, and the presence of stable conformational states. This understanding of conformational flexibility is vital, as it has been shown to be a key factor in the activity of other complex molecules. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not published, the methodology has been successfully applied to structurally related compounds like isoquinoline (B145761) and benzylidene derivatives, providing a clear framework for how such a model could be developed. researchgate.netnih.gov
The first step in QSAR modeling is to numerically represent the chemical structure using molecular descriptors. These descriptors can be categorized as 1D, 2D, or 3D and quantify various physicochemical and structural properties.
| Descriptor Type | Examples | Description |
| 1D Descriptors | Molecular Weight, LogP, Atom Counts | Based on the chemical formula and elemental composition. |
| 2D Descriptors | Topological Indices (e.g., Balaban J index), Connectivity Indices, 2D Autocorrelation | Derived from the 2D representation of the molecule, considering atomic connectivity. |
| 3D Descriptors | Steric (e.g., CoMFA fields), Electronic (e.g., CoMSIA fields), Geometrical Descriptors | Based on the 3D conformation of the molecule, including shape and electronic properties. |
Once a large pool of descriptors is calculated for a set of molecules with known activities, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity. This is a critical step to avoid overfitting and to build a robust and predictive model.
With the selected descriptors, a mathematical model is developed to predict the activity of new or untested compounds. Various statistical and machine learning methods can be used for this purpose, including:
Multiple Linear Regression (MLR): A statistical method to model the linear relationship between the descriptors and the activity.
Partial Least Squares (PLS): A regression method suitable for handling a large number of correlated descriptors.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): 3D-QSAR methods that use steric and electrostatic fields to correlate structure with activity. nih.govyoutube.com
Monte Carlo Methods: These methods, as used in some QSAR studies, can generate robust models by randomly splitting data into training and test sets multiple times. nih.gov
The developed QSAR model must be rigorously validated to ensure its predictive power. Common validation metrics include:
| Validation Parameter | Description |
| r² (Coefficient of Determination) | A measure of how well the model fits the training set data. |
| q² (Cross-validated r²) | A measure of the model's internal predictive ability, often calculated using leave-one-out cross-validation. |
| External Validation (r²_pred) | A measure of the model's ability to predict the activity of an external test set of compounds not used in model development. |
QSAR models developed for related compounds have shown good statistical quality. For instance, a QSAR model for maleimide (B117702) derivatives reported an r² of 0.8617 for the training set and 0.8659 for the test set. nih.gov Similarly, a 3D-QSAR study on isoxazole (B147169) derivatives yielded a CoMFA model with a q² of 0.664 and an r² of 0.960. youtube.com These examples highlight the potential for developing a highly predictive QSAR model for this compound and its analogs.
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. Machine learning approaches, particularly deep neural networks, have emerged as highly accurate methods for predicting ¹H NMR spectra. nih.gov These models are trained on large databases of experimental spectra and can predict chemical shifts with a mean absolute error of less than 0.10 ppm. nih.gov
Another approach involves the use of Density Functional Theory (DFT) calculations. The general workflow for predicting NMR spectra using DFT includes:
Conformational search to identify the lowest energy conformers of the molecule.
Geometry optimization of each conformer.
Calculation of NMR shielding tensors for each conformer.
Boltzmann averaging of the shielding tensors based on the relative energies of the conformers.
Conversion of the calculated shielding tensors to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic excitation energies and oscillator strengths of a molecule, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum. The choice of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. researchgate.netnih.gov For complex molecules, methods like the local excitation approximation can be employed to reduce computational cost while maintaining accuracy. nih.gov
Infrared (IR) Spectroscopy:
Theoretical IR spectra can be calculated using computational methods like DFT. The process involves:
Optimization of the molecule's geometry to a minimum energy state.
Calculation of the vibrational frequencies and their corresponding intensities. This is done by computing the second derivatives of the energy with respect to the atomic positions.
The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other effects not fully captured by the harmonic approximation. researchgate.net
The predicted IR spectrum provides information about the characteristic vibrational modes of the molecule, such as the C=O stretching frequencies of the dione (B5365651) moiety and the C=C stretching of the benzylidene group, which can be compared with experimental FT-IR data for structural confirmation. researchgate.net
Advanced Applications of 3 Benzylideneisochroman 1,4 Dione As a Synthetic Building Block and Specialty Chemical
Exploration as a Ligand or Catalyst Precursor
Metal Complexation Studies
The 1,4-dione system within the isochroman (B46142) core of 3-benzylideneisochroman-1,4-dione provides potential coordination sites for metal ions. The oxygen atoms of the carbonyl groups possess lone pairs of electrons that can be donated to a metal center, forming a chelate complex. The stability and properties of such complexes would be influenced by several factors, including the nature of the metal ion, the solvent system, and the steric and electronic environment around the dione (B5365651) moiety.
Table 1: Potential Metal Complexation Modes of this compound
| Potential Coordination Mode | Description | Potential Metal Ions |
| Bidentate Chelation | The two carbonyl oxygen atoms of the 1,4-dione system coordinate to a single metal center. | Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺), Lanthanides |
| Bridging Ligand | The dione coordinates to two different metal centers, potentially leading to the formation of coordination polymers. | Alkali metals, Alkaline earth metals, Transition metals |
Further research into the coordination chemistry of this compound could unveil novel catalysts, magnetic materials, or luminescent compounds, depending on the choice of the metal ion.
Organocatalysis
The exocyclic benzylidene group in this compound introduces an α,β-unsaturated carbonyl system, a key functional group in the realm of organocatalysis. This moiety can act as a Michael acceptor, undergoing conjugate addition reactions with various nucleophiles. More advanced applications could involve its participation in cascade reactions catalyzed by organic molecules.
A particularly relevant area of organocatalysis is the use of N-Heterocyclic Carbenes (NHCs). NHCs are known to catalyze a variety of transformations, including the benzoin (B196080) condensation and the Stetter reaction. nih.gov The key step in many NHC-catalyzed reactions is the generation of a "Breslow intermediate" through the addition of the NHC to an aldehyde. nih.govacs.org This intermediate effectively reverses the polarity of the carbonyl carbon, a concept known as "umpolung". nih.govbeilstein-journals.org
While this compound is not an aldehyde, its α,β-unsaturated system could potentially react with NHCs or other organocatalysts in novel ways. For example, an NHC could add to the β-position of the double bond, leading to the formation of a reactive enolate intermediate that could participate in subsequent bond-forming reactions.
Table 2: Potential Organocatalytic Transformations of this compound
| Catalyst Type | Potential Reaction | Expected Product Type |
| N-Heterocyclic Carbene (NHC) | Michael Addition/Cascade | Functionalized isochroman derivatives |
| Chiral Secondary Amine | Asymmetric Michael Addition | Enantioenriched isochroman derivatives |
| Phosphine Catalysts | Annulation Reactions | Spirocyclic or fused heterocyclic systems |
The development of organocatalytic transformations utilizing this compound as a substrate could provide efficient and stereoselective routes to complex molecular architectures.
Development of Chemo-Sensors or Probes (purely chemical, no biological application implied)
A chemo-sensor is a molecule that signals the presence of a specific chemical species through a detectable change, such as a change in color (colorimetric) or fluorescence. The design of effective chemo-sensors often involves the integration of a recognition unit (receptor) and a signaling unit (fluorophore or chromophore) into a single molecule.
The this compound scaffold possesses features that could be exploited for the development of chemo-sensors. The conjugated π-system of the benzylidene moiety can act as a basic chromophore. Modification of the phenyl ring with donor or acceptor groups could tune its electronic properties and influence its spectral response.
The dione functionality could serve as a binding site for certain analytes, particularly metal ions. Chelation of a metal ion could perturb the electronic structure of the molecule, leading to a change in its absorption or emission properties. This principle is the basis for many fluorescent chemo-sensors for metal ions. nih.govnih.gov For instance, rhodamine-based sensors exhibit a dramatic color and fluorescence change upon metal ion binding due to a spirolactam ring-opening mechanism. rsc.org
To enhance its potential as a chemo-sensor, the this compound structure could be functionalized with specific recognition motifs. For example, the incorporation of nitrogen or sulfur-containing groups could enhance its selectivity towards heavy metal ions. nih.gov
Table 3: Potential Design Strategies for Chemo-Sensors based on this compound
| Target Analyte | Proposed Modification | Sensing Mechanism |
| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Introduction of a hydroxyl or amino group on the phenyl ring | Chelation-induced change in conjugation and fluorescence |
| Anions (e.g., F⁻, CN⁻) | Incorporation of a urea (B33335) or thiourea (B124793) moiety | Hydrogen bonding interaction leading to a colorimetric response |
| Neutral Molecules | Attachment of a cavity-forming group (e.g., a crown ether) | Host-guest interaction causing a spectral shift |
Future Research Directions and Emerging Trends for 3 Benzylideneisochroman 1,4 Dione
Integration with Flow Chemistry and Automated Synthesis
The synthesis of 3-benzylideneisochroman-1,4-dione and its analogues can be significantly advanced by the adoption of flow chemistry and automated synthesis platforms. rsc.orgacs.org Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction efficiency, superior heat and mass transfer, improved safety profiles for handling reactive intermediates, and facile scalability. mdpi.comacs.orgnih.gov For the synthesis of the this compound core, a multi-step sequence could be telescoped into a continuous process, minimizing manual handling and purification steps. acs.org
Automated synthesis platforms, guided by artificial intelligence, are revolutionizing the discovery and optimization of complex molecules. drugtargetreview.commedium.com These systems can rapidly screen a wide array of starting materials and reaction conditions to identify optimal synthetic routes. sigmaaldrich.comchemspeed.com In the context of this compound, an automated platform could be employed to explore a diverse range of substituted benzaldehydes and phthalic anhydrides or their equivalents, leading to the rapid generation of a library of derivatives for biological screening or materials science applications. This approach accelerates the structure-activity relationship (SAR) studies crucial for drug discovery. acs.org
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Synthesis of this compound |
| Precise Control | Enhanced control over reaction parameters (temperature, pressure, stoichiometry) leading to higher yields and purity. |
| Safety | Safer handling of potentially hazardous reagents and intermediates in a closed system. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Efficiency | Reduced reaction times and potential for telescoped multi-step syntheses. |
Exploration of Novel Catalytic Systems for this compound Transformations
The development of novel catalytic systems is a cornerstone of modern organic synthesis. uco.es For this compound, research into new catalysts could unlock unprecedented transformations. The presence of multiple reactive sites—the activated double bond, the dione (B5365651) carbonyls, and the lactone—offers a rich playground for catalytic exploration.
Recent studies on related isochromanone systems have demonstrated the potential for innovative catalytic transformations. For instance, the use of cobalt complexes has enabled the intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins to form saturated oxygen heterocycles. nih.govacs.org Similar strategies could be adapted for the selective reduction or functionalization of the exocyclic double bond in this compound. Furthermore, a recent study has highlighted the role of isochroman-3,4-dione as a key intermediate in highly regio- and diastereoselective Diels-Alder reactions to construct complex bridged polycyclic lactones. acs.org This suggests that the dione functionality of this compound could be exploited in similar cycloaddition reactions with appropriate dienophiles, catalyzed by Lewis or Brønsted acids.
Advanced Computational Tools for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool for predicting the reactivity and properties of complex molecules, thereby guiding synthetic efforts. numberanalytics.commit.edu In the realm of heterocyclic chemistry, computational modeling helps in understanding reaction mechanisms, predicting stability, and designing new compounds with desired characteristics. numberanalytics.comnih.gov
For this compound, density functional theory (DFT) studies can elucidate the electronic structure and predict sites of nucleophilic and electrophilic attack. This would be invaluable for designing reactions that selectively target the double bond, the carbonyl groups, or the aromatic ring. Computational models can also predict the stereochemical outcome of asymmetric reactions, aiding in the selection of appropriate chiral catalysts. mit.edu Furthermore, predictive models are being developed to forecast the synthetic accessibility of novel heterocycles, which could streamline the design of new this compound derivatives. chemrxiv.org The use of physics-based computational modeling can also aid in the design and optimization of derivatives for specific biological targets. youtube.com
Table 2: Applications of Computational Tools in this compound Research
| Computational Method | Application |
| Density Functional Theory (DFT) | Prediction of reactivity, stability, and reaction mechanisms. numberanalytics.com |
| Molecular Docking | Elucidation of binding modes with biological targets. nih.gov |
| Machine Learning Models | Prediction of synthetic routes and biological activities. chemrxiv.org |
| Molecular Dynamics (MD) | Simulation of conformational changes and interactions with solvents or biological macromolecules. |
Sustainable and Biocatalytic Approaches in this compound Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the use of renewable resources, milder reaction conditions, and reduced waste generation. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool in this endeavor, offering high selectivity and activity under environmentally benign conditions. rsc.org
The synthesis and transformation of this compound could benefit from biocatalytic methods. For instance, enzymes such as ene-reductases could be employed for the stereoselective reduction of the carbon-carbon double bond. Lipases, known for their versatility, could potentially catalyze the formation or hydrolysis of the lactone ring under mild conditions. rsc.orgnih.gov The use of dioxygenases could also be explored for the selective hydroxylation of the aromatic rings, a transformation that is often challenging to achieve with traditional chemical methods. youtube.com Recent advancements in the biocatalytic synthesis of chiral saturated oxygen heterocycles highlight the potential for enzymatic cascades in producing complex structures. acs.org
Synergistic Research with Other Chemical Disciplines
The future of research on this compound will likely involve increased collaboration with other chemical disciplines, particularly medicinal chemistry and materials science. The structural motifs present in this compound are found in numerous biologically active natural products and synthetic drugs. researchgate.netfrontiersin.orgnih.gov
In medicinal chemistry, derivatives of this compound could be designed and synthesized as potential therapeutic agents. The isochromanone core is a known pharmacophore, and the α,β-unsaturated system can act as a Michael acceptor, a feature often exploited in the design of enzyme inhibitors. nih.gov Synergistic research with computational chemists can facilitate the design of derivatives with improved pharmacokinetic and pharmacodynamic profiles. frontiersin.org
In materials science, the planar and electron-deficient nature of the this compound core suggests potential applications in organic electronics. The synthesis of derivatives with extended π-systems could lead to new organic semiconductors or fluorescent materials. rsc.orgresearchgate.net The exploration of their photophysical properties could open up new avenues for applications in sensing and imaging.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-benzylideneisochroman-1,4-dione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between isochroman-1,4-dione and benzaldehyde derivatives under basic catalysis. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst loading (e.g., piperidine or ammonium acetate). Monitoring reaction progress via TLC or HPLC ensures intermediate stability .
- Key Parameters :
- Solvent polarity affects reaction rate and product purity.
- Catalysts influence regioselectivity and byproduct formation.
Q. How is this compound characterized spectroscopically, and what analytical techniques are critical for structural validation?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm proton environments (e.g., benzylidene CH proton at δ 7.8–8.2 ppm) and carbonyl groups (δ 170–180 ppm).
- FT-IR : Validate carbonyl stretches (C=O at ~1750 cm⁻¹) and conjugated double bonds (C=C at ~1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .
- Data Cross-Validation : Compare spectral data with computational simulations (DFT for NMR chemical shifts) to resolve ambiguities .
Q. What are the baseline biological activities reported for this compound, and how are preliminary assays designed?
- Methodological Answer : Initial screenings focus on:
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria.
- Antioxidant Potential : DPPH/ABTS radical scavenging assays.
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., IC50 determination). Reference compounds (e.g., doxorubicin) are essential for benchmarking .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO2, -Cl) at the benzylidene para-position to enhance electrophilicity and target binding.
- Heterocyclic Hybridization : Fuse with thiazolidine-2,4-dione or phthalazine moieties to modulate pharmacokinetic properties .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like acetylcholinesterase (AChE) or VEGFR-2 .
Q. What mechanistic insights explain the pro-apoptotic effects of this compound in cancer cells?
- Methodological Answer :
- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation assays.
- Pathway Analysis : Western blotting for PARP cleavage, Bcl-2/Bax ratios, and mitochondrial membrane potential (JC-1 staining).
- Time-Dependent Studies : Track caspase activation over 24–48 hours to establish kinetics .
Q. How can contradictions in reported biological data (e.g., varying IC50 values across studies) be systematically resolved?
- Methodological Answer :
- Standardize Assay Conditions : Control cell passage number, serum concentration, and incubation time.
- Validate Compound Purity : Ensure ≥95% purity via HPLC and characterize degradation products.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What computational strategies are employed to predict the toxicological profile of this compound derivatives?
- Methodological Answer :
- ADMET Prediction : Use QSAR models (e.g., SwissADME, ProTox-II) to estimate hepatotoxicity, mutagenicity, and bioavailability.
- Metabolite Identification : Simulate Phase I/II metabolism (CYP450 isoforms) via tools like GLORYx.
- In Silico Toxicity : Cross-reference with databases like ToxCast for endocrine disruption potential .
Data-Driven Insights Table
Key Recommendations for Researchers
- Synthesis : Prioritize microwave-assisted synthesis to reduce reaction time and improve yield .
- Biological Studies : Include positive controls (e.g., cisplatin for cytotoxicity) and replicate assays across independent labs to validate reproducibility .
- Data Reporting : Disclose solvent, temperature, and catalyst details to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
